molecular formula C9H14F2N4O2S B3039297 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine CAS No. 1006482-97-8

1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine

Cat. No.: B3039297
CAS No.: 1006482-97-8
M. Wt: 280.3 g/mol
InChI Key: XMIDIBZRKWWMRY-UHFFFAOYSA-N
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Description

1-{[1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine is a versatile small molecule scaffold used primarily in research and development. This compound is known for its unique chemical structure, which includes a difluoromethyl group, a pyrazole ring, and a sulfonyl piperazine moiety . Its molecular formula is C9H14F2N4O2S, and it has a molecular weight of 280.3 g/mol .

Mechanism of Action

Mode of Action

It’s known that difluoromethylation processes can involve the formation of x–cf2h bonds, where x can be c (sp), c (sp2), c (sp3), o, n, or s . This suggests that the compound might interact with its targets through the formation of such bonds, leading to changes in the targets’ properties or functions.

Biochemical Pathways

The formation of x–cf2h bonds, as mentioned above, could potentially affect various biochemical pathways depending on the nature of the target molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine typically involves multiple steps, starting with the preparation of the pyrazole ring. The difluoromethyl group is introduced through a fluorination reaction, while the sulfonyl group is added via sulfonation. The final step involves the coupling of the pyrazole derivative with piperazine under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar steps as laboratory synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its difluoromethyl group enhances its metabolic stability, while the sulfonyl piperazine moiety provides additional sites for chemical modification .

Biological Activity

1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine is a complex organic compound notable for its unique structural features, including a piperazine ring and a pyrazole moiety with difluoromethyl and sulfonyl groups. These characteristics enhance its lipophilicity and potential biological interactions, making it a compound of interest in pharmacological research, particularly for anti-inflammatory and anticancer applications.

Structural Features

The compound contains several functional groups that contribute to its biological activity:

  • Difluoromethyl Group : Enhances lipophilicity, potentially improving interactions with biological targets.
  • Sulfonyl Group : Can participate in hydrogen bonding, influencing pharmacological properties.

These features suggest that this compound may modulate various cellular pathways and activities through specific molecular interactions.

Anticancer Potential

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. Pyrazoles have been shown to inhibit key enzymes involved in cancer progression, such as BRAF(V600E), EGFR, and Aurora-A kinase .

A study focused on the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231) found that certain pyrazoles displayed promising results when used in combination with doxorubicin, highlighting a potential synergistic effect in treating resistant cancer subtypes . This suggests that compounds like this compound could be further explored for their anticancer properties.

Anti-inflammatory Activity

In addition to anticancer effects, pyrazole derivatives are known for their anti-inflammatory properties. The specific mechanisms often involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) . The unique structure of this compound may enhance its efficacy in modulating inflammatory pathways.

Comparative Analysis of Similar Compounds

To better understand the potential of this compound, a comparison with structurally related compounds reveals distinct biological activities:

Compound NameStructural FeaturesUnique Properties
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidPyrazole ring with difluoromethyl and carboxylic acidIntermediate for fungicides
1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazineSimilar piperazine structure with different methyl substitutionsPotentially different biological activities
5-methyl-1H-pyrazol-4-carboxamideFeatures a carboxamide instead of sulfonylKnown for fungicidal properties

This table illustrates how variations in functional groups can lead to distinct biological activities, emphasizing the unique position of this compound in drug discovery.

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding Affinity : The difluoromethyl group may enhance binding to specific enzymes or receptors.
  • Hydrogen Bonding : The sulfonyl group facilitates hydrogen bonding, crucial for modulating target protein activity.

These interactions are essential for influencing cellular pathways relevant to both cancer and inflammation.

Properties

IUPAC Name

1-[1-(difluoromethyl)-5-methylpyrazol-4-yl]sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N4O2S/c1-7-8(6-13-15(7)9(10)11)18(16,17)14-4-2-12-3-5-14/h6,9,12H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIDIBZRKWWMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(F)F)S(=O)(=O)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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